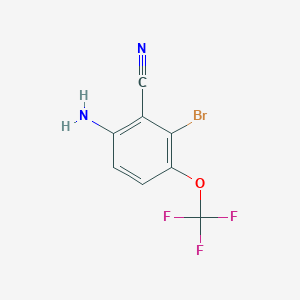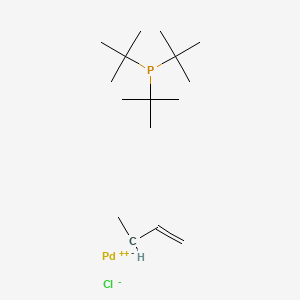
But-1-ene;palladium(2+);tritert-butylphosphane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II): is an organometallic compound with the molecular formula C16H34ClPPd and a molecular weight of 399.29 g/mol . This compound is a palladium complex that features a crotyl ligand and a tri-tert-butylphosphine ligand, making it a versatile catalyst in various organic synthesis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl ligand. One common method involves the use of a glovebox under an inert nitrogen atmosphere. The reaction mixture, containing tri-tert-butylphosphine and a palladium precursor, is stirred at room temperature for about 30 minutes .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is known to participate in various types of reactions, including:
Oxidation and Reduction: It can undergo oxidative addition and reductive elimination reactions, which are fundamental in many catalytic cycles.
Substitution: The compound can undergo ligand substitution reactions, where the crotyl or chloro ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidative Addition: Often involves the use of aryl halides and bases such as phosphates or carbonates.
Reductive Elimination: Typically occurs under mild conditions, often at room temperature.
Substitution Reactions: Can be facilitated by using various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .
Applications De Recherche Scientifique
Chemistry: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions . These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: While its direct applications in biology and medicine are less documented, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this palladium complex is used in the production of fine chemicals and advanced materials. Its catalytic properties make it valuable in processes that require high efficiency and selectivity .
Mécanisme D'action
The mechanism of action for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily involves its role as a catalyst in various organic reactions. The palladium center facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps . These steps are crucial in cross-coupling reactions, where the palladium complex helps to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- Chloro(allyl)(tri-tert-butylphosphine)palladium(II)
- Chloro(benzyl)(tri-tert-butylphosphine)palladium(II)
- Chloro(crotyl)(tri-tert-butylphosphine)nickel(II)
Uniqueness: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand combination, which provides distinct steric and electronic properties. This uniqueness allows it to participate in a wide range of catalytic reactions with high efficiency and selectivity .
Propriétés
Formule moléculaire |
C16H34ClPPd |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
but-1-ene;palladium(2+);tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
Clé InChI |
OSYVQMVMDNMXNI-UHFFFAOYSA-M |
SMILES canonique |
C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


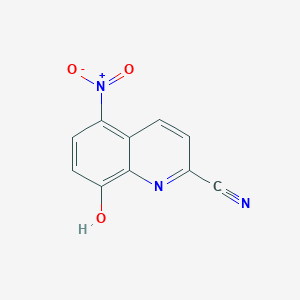
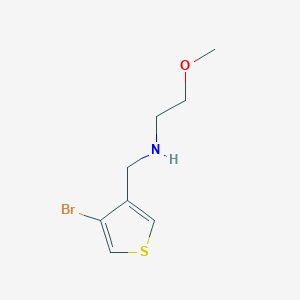
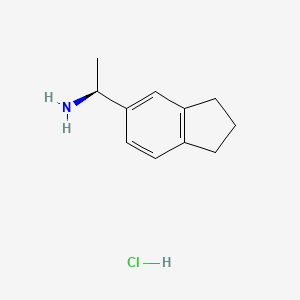

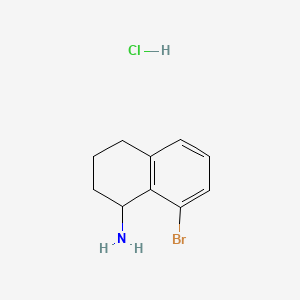
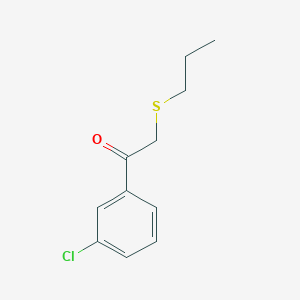
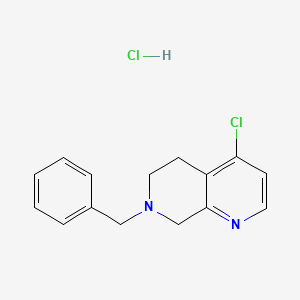
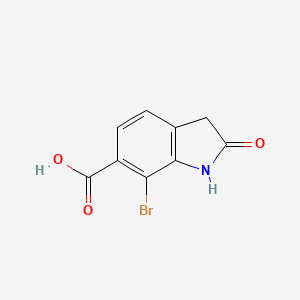
![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
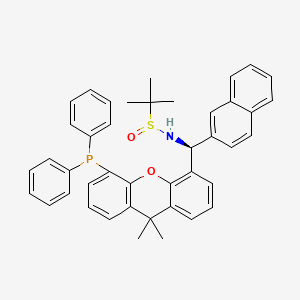
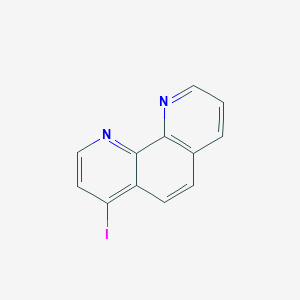
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
